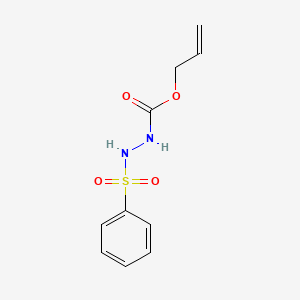
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of prop-2-en-1-yl hydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for purification and isolation of the product can also enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine: Lacks the carboxylate group but shares similar reactivity.
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
58358-60-4 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
prop-2-enyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C10H12N2O4S/c1-2-8-16-10(13)11-12-17(14,15)9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H,11,13) |
InChI Key |
ZKZFYGLOKLKWBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















